N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Description
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains a thiophene ring, a piperidine ring, and a carboxamide group . Compounds with similar structures have been used in medicinal chemistry for their potential biological activities .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of the carboxamide group suggests that the compound may exhibit hydrogen bonding .Chemical Reactions Analysis
As an organic compound, “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide” could undergo various chemical reactions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine . The thiophene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water . The molecular weight of a similar compound, 1-(methylsulfonyl)piperidin-4-amine, is 178.25 .Scientific Research Applications
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors for Cancer Treatment
This compound is a part of a class of tricyclic amine compounds that act as inhibitors of cyclin-dependent kinase 2 (CDK2), which are useful for treating cancer . The compound is a preferred derivative in this class, along with N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-lH-imidazo[4,5-h]quinazolin-8-amine and the corresponding 6,8-dihydro-5H-pyrazolo[3,4-h]quinazolin-2-amine .
Synthesis of Biologically Active Piperidines
The compound is a piperidine derivative, and piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . This compound can be a suitable substrate for the synthesis of biologically active piperidines .
Development of Fast and Cost-Effective Methods for Piperidine Synthesis
More than 7000 piperidine-related papers were published during the last five years , indicating the importance of developing fast and cost-effective methods for the synthesis of substituted piperidines. This compound, being a piperidine derivative, can contribute to the development of such methods .
Pharmaceutical Applications of Synthetic and Natural Piperidines
The compound, as a piperidine derivative, can contribute to the pharmaceutical applications of synthetic and natural piperidines . These applications cover the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Multicomponent Reactions in Organic Chemistry
The compound can be involved in multicomponent reactions, which are a type of chemical reaction where three or more substrates are combined to form a product . These reactions are important in organic chemistry for the synthesis of complex organic compounds, including biologically active piperidines .
Biological Activity and Pharmacological Activity Studies
The compound, as a piperidine derivative, can be used in studies related to biological activity and pharmacological activity . These studies can help in understanding the therapeutic potential of piperidine derivatives .
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-10(3-6-14)8-13-12(15)11-4-7-18-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFLIOKKXLNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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